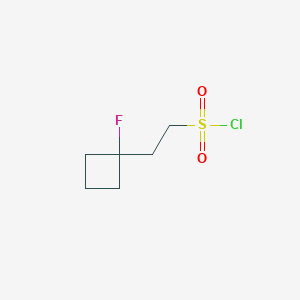

2-(1-Fluorocyclobutyl)ethanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-Fluorocyclobutyl)ethanesulfonyl chloride is a chemical compound with the molecular formula C6H10ClFO2S and a molecular weight of 200.66 g/mol It is characterized by the presence of a fluorocyclobutyl group attached to an ethanesulfonyl chloride moiety

Méthodes De Préparation

The synthesis of 2-(1-Fluorocyclobutyl)ethanesulfonyl chloride typically involves the reaction of 1-fluorocyclobutane with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .

Analyse Des Réactions Chimiques

2-(1-Fluorocyclobutyl)ethanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding sulfonamide and sulfonate derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: In the presence of water, it hydrolyzes to form ethanesulfonic acid and 1-fluorocyclobutane.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

a. Building Block for Synthesis

2-(1-Fluorocyclobutyl)ethanesulfonyl chloride serves as a versatile building block in organic synthesis. Its electrophilic properties enable it to react with nucleophiles, facilitating the formation of various complex molecules. It is particularly useful in the synthesis of sulfonamides and other sulfonyl-containing compounds, which are important in medicinal chemistry.

b. Reactions Involving Nucleophiles

The compound can undergo several reactions, including:

- Nucleophilic Substitution Reactions : It can react with amines and alcohols to form sulfonamides and sulfonate esters, respectively.

- Coupling Reactions : It can be utilized in coupling reactions to form larger, more complex structures that are often required in drug development.

a. Development of Therapeutic Agents

Research indicates that compounds derived from this compound exhibit potential therapeutic activities, particularly as inhibitors of specific biological pathways. For example:

- Inhibition of Plasma Kallikrein : Certain derivatives have been studied for their ability to inhibit plasma kallikrein, which is implicated in conditions such as hereditary angioedema and diabetic macular edema . This highlights the compound's potential utility in treating diseases associated with abnormal blood coagulation.

b. Medicinal Chemistry Studies

Case studies have shown that modifications of this compound can lead to compounds with significant biological activity, including:

- Anticancer Properties : Research into bicyclo[1.1.0]butyl amides derived from this compound has identified potential androgen receptor antagonists for the treatment of prostate cancer .

- Neurological Applications : There are ongoing studies exploring its use in therapies for neurological disorders by targeting specific kinases involved in disease progression .

a. Polymer Chemistry

The sulfonyl group present in this compound allows it to be incorporated into polymeric materials, enhancing their properties:

- Elastomeric Products : The compound can be used to create elastomers with desirable heat resistance and chemical stability, suitable for applications such as seals and gaskets .

- Ion Exchange Resins : Its incorporation into polymer matrices can lead to materials that function effectively as ion exchange resins due to the presence of sulfonic acid groups .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Synthetic Organic Chemistry | Building block for sulfonamides | Versatile reactivity with nucleophiles |

| Pharmaceutical Development | Inhibitors for plasma kallikrein | Potential treatments for blood coagulation disorders |

| Material Science | Elastomer production; ion exchange resins | Enhanced stability and performance |

Mécanisme D'action

The mechanism of action of 2-(1-Fluorocyclobutyl)ethanesulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparaison Avec Des Composés Similaires

2-(1-Fluorocyclobutyl)ethanesulfonyl chloride can be compared with other sulfonyl chlorides such as:

Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom in the alkyl chain.

2,2,2-Trifluoroethanesulfonyl chloride: Contains a trifluoromethyl group, making it more electron-withdrawing and reactive.

The uniqueness of this compound lies in its fluorocyclobutyl group, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides.

Activité Biologique

2-(1-Fluorocyclobutyl)ethanesulfonyl chloride is a sulfonyl chloride compound characterized by the presence of a fluorinated cyclobutane ring. Its molecular structure suggests potential applications in medicinal chemistry, particularly due to the reactivity of the sulfonyl chloride group, which can participate in nucleophilic substitution reactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical formula:

- Molecular Formula : C5H8ClFOS

Key Properties :

- Molecular Weight : 174.63 g/mol

- Density : Approximately 1.059 g/mL at 25 °C

- Boiling Point : 146.8 °C

The biological activity of this compound primarily arises from its ability to react with nucleophiles, leading to the formation of sulfonamide derivatives. This reactivity is crucial for its potential application as a pharmacophore in drug development. The sulfonyl chloride group acts as an electrophile, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols, resulting in various biologically active derivatives.

1. Interaction with Biological Macromolecules

Research indicates that this compound can interact with proteins and other biomolecules, potentially modifying their functions. These interactions are often studied using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to elucidate structural changes upon reaction with biomolecules.

2. Potential Therapeutic Applications

The unique structural features of this compound suggest several therapeutic applications:

- Antimicrobial Agents : Sulfonamide derivatives are known for their antibacterial properties. The reactivity of this compound could lead to new antimicrobial agents.

- Cancer Therapy : The fluorinated cyclobutane structure may enhance selectivity towards cancer cells, making it a candidate for targeted therapies.

- Neurological Disorders : Given the role of fluorinated compounds in modifying biological activity, there is potential for developing treatments for neurological conditions .

Propriétés

IUPAC Name |

2-(1-fluorocyclobutyl)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClFO2S/c7-11(9,10)5-4-6(8)2-1-3-6/h1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUJODUGDSCDIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CCS(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.